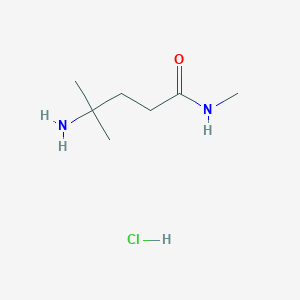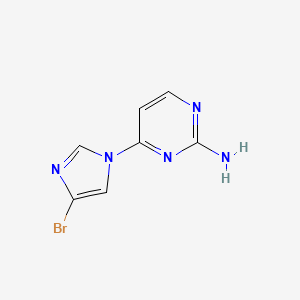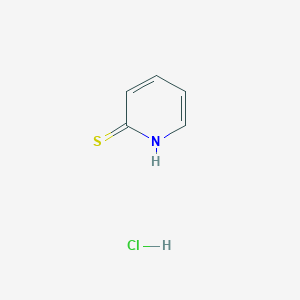![molecular formula C12H15N3O2 B11740691 3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol CAS No. 1855950-45-6](/img/structure/B11740691.png)
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol is a compound that features a phenol group, a pyrazole ring, and a hydroxyethyl substituent. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenol group imparts antioxidant properties, while the pyrazole ring is known for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the hydroxyethyl group: The pyrazole derivative is then reacted with ethylene oxide or ethylene glycol under controlled conditions to introduce the hydroxyethyl group.
Attachment of the phenol group: The final step involves the reaction of the hydroxyethyl-pyrazole derivative with a phenol derivative, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Biological Activity: The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)aniline: Similar structure but with an aniline group instead of a phenol group.
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzene: Lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness: 3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol is unique due to the combination of its phenol group, pyrazole ring, and hydroxyethyl substituent. This combination imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1855950-45-6 |
|---|---|
Fórmula molecular |
C12H15N3O2 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
3-[[[1-(2-hydroxyethyl)pyrazol-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O2/c16-7-6-15-5-4-12(14-15)13-9-10-2-1-3-11(17)8-10/h1-5,8,16-17H,6-7,9H2,(H,13,14) |
Clave InChI |
WDQGIASOXWTNTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)CNC2=NN(C=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11740615.png)
![2-({[2-(Trifluoromethyl)phenyl]methylidene}amino)thiophene-3-carbonitrile](/img/structure/B11740616.png)
amine](/img/structure/B11740618.png)
![4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile](/img/structure/B11740630.png)

![3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11740638.png)

![2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate](/img/structure/B11740653.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11740659.png)


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11740674.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740678.png)
![3-[(2,3-Dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11740679.png)
